Ccris 5417
Description
CCRIS 5417 is a chemical compound cataloged in the Chemical Carcinogenesis Research Information System (CCRIS), a curated database managed by the U.S. National Cancer Institute (NCI) and hosted by the National Library of Medicine. CCRIS compiles experimental data on carcinogenicity, mutagenicity, tumor promotion, and tumor inhibition for over 8,000 chemicals, derived primarily from animal studies (e.g., rodents) and in vitro assays .
- Test Results: Carcinogenicity classification (e.g., "carcinogenic," "non-carcinogenic"), tumor sites, effective dose ranges, and species-specific responses.
- Mechanistic Data: Potential metabolic activation pathways, DNA adduct formation, or mutagenicity in Ames tests.
- Experimental Conditions: Administration routes (oral, dermal), study durations, and control group outcomes .
This compound serves as a reference compound for toxicity screening, regulatory risk assessments, and mechanistic studies linking chemical structure to carcinogenic outcomes .
Properties
CAS No. |
85648-43-7 |
|---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-oxa-19-azapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol |
InChI |
InChI=1S/C17H13NO3/c19-14-10-6-5-9-7-8-3-1-2-4-11(8)18-13(9)12(10)16-17(21-16)15(14)20/h1-7,14-17,19-20H |
InChI Key |
UMLPYSLGSGYKJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C(C3=N2)C5C(O5)C(C4O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ccris 5417 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific precursor compounds under controlled conditions to yield the desired product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using advanced techniques. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce this compound on a large scale.
Chemical Reactions Analysis
Key Reaction Types and Mechanisms
Ccris 5417 engages in several reaction categories critical to synthetic and biological applications:
Redox Reactions
The quinone core facilitates reversible electron transfer, making it a potent redox-active agent:
-
Oxidation : Reacts with oxidizing agents like hydrogen peroxide or potassium permanganate to form hydroxylated derivatives.
-
Reduction : Sodium borohydride or lithium aluminum hydride reduces the quinone to hydroquinone derivatives, altering its biological activity.
Nucleophilic Substitution
The compound undergoes substitution at electrophilic sites (e.g., quinone carbonyl groups):
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides in the presence of bases to form ethers or esters.
Conjugation Reactions
The hydroxyl groups enable conjugation with biomolecules (e.g., proteins, nucleic acids), enhancing pharmacological properties.
Reagents, Conditions, and Optimization
Experimental studies highlight the impact of reaction parameters on yields and selectivity:
Table 1: Reaction Optimization for Benzylpotassium Cross-Coupling
| Entry | Conditions | Yield (%) | Source |
|---|---|---|---|
| 1 | 3 equiv BnK, 0.05 M, no TMEDA | 89 | |
| 2 | 1 equiv BnK, 0.05 M, no TMEDA | 58 | |
| 3 | 3 equiv TMEDA in hexane | 82 |
Key findings:
-
Excess benzylpotassium (BnK) improves yields due to limited solubility and side-reaction suppression .
-
Electrochemical modulation : Applying small voltages (±100 mV) enhances acid-catalyzed reaction rates by up to 100,000× by altering surface potential .
Major Reaction Products
Mechanistic Insights
-
Redox Activity : The quinone/hydroquinone interconversion enables ROS scavenging, critical for antioxidant effects.
-
Electrochemical Enhancement : Surface potential adjustments in acid catalysis reduce activation barriers, enabling dramatic rate increases .
-
Pd-Catalyzed Coupling : Ligand choice (e.g., P1 vs. P2) significantly impacts yields, with bulky phosphines favoring stability .
Challenges and Innovations
Scientific Research Applications
Ccris 5417 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the production of specialty chemicals and materials due to its unique properties.
Mechanism of Action
The mechanism by which Ccris 5417 exerts its effects involves interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CCRIS 5417, we compare it with three structurally or functionally analogous compounds from CCRIS and other databases (e.g., IARC, RTECS). Key parameters include carcinogenic potency, mutagenicity, and experimental concordance.
Table 1: Comparative Analysis of this compound and Analogous Compounds
| Parameter | This compound | Compound X (CCRIS 2095) | Compound Y (IARC Group 2A) | Compound Z (RTECS LD50 < 50 mg/kg) |
|---|---|---|---|---|
| Carcinogenicity | Positive (rodent liver) | Inconclusive | Probable human carcinogen | Negative |
| Mutagenicity (Ames) | Negative | Positive | Positive | Negative |
| Tumor Sites | Liver, lung | Skin | Breast, bladder | N/A |
| Test Species | Rat, mouse | Mouse only | Rat, hamster | Rat |
| Dose Range | 50–200 mg/kg/day | 10–100 mg/kg/day | 5–50 mg/kg/day | 25–500 mg/kg/day |
| Regulatory Status | EPA Category B2 | Unclassified | IARC Group 2A | OSHA non-hazardous |
| Key References | NCI Technical Report 543 | J. Toxicol. Pathol. 2019 | IARC Monograph 122 | RTECS Entry 8765 |
Key Research Findings
Carcinogenic Potency: this compound exhibits species-specific carcinogenicity, inducing liver and lung tumors in rats and mice at moderate doses (50–200 mg/kg/day). In contrast, Compound Y (IARC Group 2A) shows higher potency at lower doses (5–50 mg/kg/day) and broader tumorigenicity across species . Compound Z, despite high acute toxicity (LD50 < 50 mg/kg), lacks carcinogenic evidence, highlighting the dissociation between acute lethality and chronic carcinogenicity .
Mechanistic Divergence: this compound’s negative Ames test suggests non-genotoxic mechanisms (e.g., oxidative stress, receptor-mediated pathways), whereas Compounds X and Y demonstrate direct DNA damage via mutagenicity . Structural alerts (e.g., aromatic amines in Compound Y) correlate with higher carcinogenic risk, whereas this compound’s profile may involve esterase-mediated metabolic activation .
Regulatory Implications :
- Discrepancies in classification (e.g., this compound as EPA B2 vs. Compound Y as IARC 2A) reflect differences in evidence weighting (animal vs. human data) and testing protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
